molecular formula C15H11FO3 B1614023 3-Acetoxy-2'-fluorobenzophenone CAS No. 890099-45-3

3-Acetoxy-2'-fluorobenzophenone

Cat. No. B1614023
M. Wt: 258.24 g/mol
InChI Key: MVSXTZHDZMANTG-UHFFFAOYSA-N
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Description

3-Acetoxy-2’-fluorobenzophenone is a chemical compound with the CAS Number: 890099-45-3. It has a molecular weight of 258.25 and its IUPAC name is 3-(2-fluorobenzoyl)phenyl acetate .


Molecular Structure Analysis

The linear formula of 3-Acetoxy-2’-fluorobenzophenone is C15H11FO3 . The InChI code is 1S/C15H11FO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 .

Scientific Research Applications

Anaerobic Transformation and Metabolism Studies

Research involving 3-Acetoxy-2'-fluorobenzophenone and its analogues, such as fluorobenzoates and fluorophenols, has provided significant insights into anaerobic microbial processes. These compounds are utilized in studies to understand the transformation pathways of phenolic compounds to benzoates in anaerobic environments. Specifically, fluorinated analogues help elucidate the mechanism by which phenol is transformed into benzoate via para-carboxylation in anaerobic microbial consortia derived from freshwater sediments. This process involves the accumulation of fluorobenzoic acids, indicating the carboxyl group's introduction para to the phenolic hydroxyl group, a critical step in the degradation pathway of phenolic compounds under anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Another study on the strictly anaerobic Syntrophus aciditrophicus revealed the organism's capability to reductively dehalogenate 3-fluorobenzoate, leading to the stoichiometric accumulation of benzoate and fluorine. This process provides insight into the initial steps of aromatic acids' metabolism, highlighting the dearomatizing capabilities of S. aciditrophicus and the role of fluorinated compounds in investigating microbial degradation pathways (Mouttaki, Nanny, & McInerney, 2008).

Synthesis of Fluorinated Compounds

Research on fluorinated compounds, including those similar to 3-Acetoxy-2'-fluorobenzophenone, has expanded into the realm of synthetic chemistry. For instance, the use of fluoroform as a source of difluorocarbene for the synthesis of N-CF2H heterocycles and difluoromethoxypyridines highlights the versatility of fluorinated compounds in creating difluoromethylated derivatives. These studies provide pathways for synthesizing fluorinated analogues, offering moderate to good yields and shedding light on the reactions of nitrophenols and various nucleophiles under specific conditions, thereby contributing to the development of novel fluorinated materials and pharmaceuticals (Thomoson, Wang, & Dolbier, 2014).

Environmental and Health Impact Studies

The environmental and health impacts of benzophenone derivatives, including those structurally related to 3-Acetoxy-2'-fluorobenzophenone, are also a significant area of research. Studies have examined the metabolism of benzophenone-3, a UV-filter, by liver microsomes and its effects on endocrine-disrupting activity. These investigations shed light on how similar compounds are metabolized in biological systems and their potential impacts on hormonal balance and reproductive health, thereby contributing to a deeper understanding of the environmental and health implications of widespread benzophenone usage (Watanabe et al., 2015).

Safety And Hazards

Specific safety data sheets for 3-Acetoxy-2’-fluorobenzophenone are available for reference . These provide important information about handling, storage, and potential hazards associated with the compound .

properties

IUPAC Name

[3-(2-fluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSXTZHDZMANTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641626
Record name 3-(2-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2'-fluorobenzophenone

CAS RN

890099-45-3
Record name 3-(2-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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